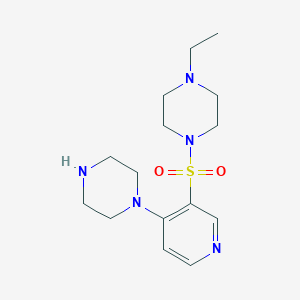
1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene. The reaction is carried out at elevated temperatures, followed by purification steps such as extraction and recrystallization .
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain consistency and efficiency.
Chemical Reactions Analysis
1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as dopamine and serotonin antagonists, which can explain their antipsychotic effects . The compound may also inhibit certain enzymes or receptors involved in microbial growth, contributing to its antimicrobial properties.
Comparison with Similar Compounds
1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine can be compared with other piperazine derivatives such as:
1-Methylpiperazine: Known for its use in the synthesis of pharmaceuticals.
1-Isopropylpiperazine: Used as an intermediate in organic synthesis.
3-(1-Piperazinyl)-1,2-benzisothiazole: Exhibits antipsychotic activity and is used in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Biological Activity
1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structural arrangement combining piperazine, pyridine, and sulfonyl groups, which contribute to its pharmacological properties. The molecular formula is C15H25N5O2S, with a molecular weight of approximately 339.5 g/mol.
Structural Characteristics
The compound's structure includes:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Sulfonyl Group : A functional group characterized by a sulfur atom bonded to two oxygen atoms.
Antidepressant Properties
Research indicates that this compound exhibits significant serotonin reuptake inhibition . This property suggests its potential use as an antidepressant. In vitro studies have demonstrated its ability to inhibit serotonin reuptake effectively, which is crucial for managing mood disorders .
Case Study : In a study involving animal models, the compound was shown to reduce immobility times in the forced swimming test (FST), indicating its antidepressant-like effects by antagonizing serotonin depletion .
Binding Affinity
The compound has been evaluated for its binding affinity to serotonin receptors. Preliminary data indicate that it interacts effectively with serotonin transporters, which may enhance its therapeutic potential in treating psychiatric disorders .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one | Structure | Serotonin reuptake inhibitory activity |
| N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide | Structure | Anti-tubercular activity |
The unique combination of functional groups in this compound contributes to its distinct biological activities compared to these similar compounds.
The mechanism underlying the antidepressant effects of this compound may involve:
- Inhibition of Serotonin Reuptake : By blocking serotonin transporters, it increases serotonin levels in the synaptic cleft.
- Modulation of Neurotransmitter Systems : It may influence other neurotransmitter systems, contributing to its overall efficacy in mood regulation.
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step reactions that include oxidation and substitution processes. Various analytical techniques such as NMR and mass spectrometry are employed to characterize the compound.
Properties
Molecular Formula |
C15H25N5O2S |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-ethyl-4-(4-piperazin-1-ylpyridin-3-yl)sulfonylpiperazine |
InChI |
InChI=1S/C15H25N5O2S/c1-2-18-9-11-20(12-10-18)23(21,22)15-13-17-4-3-14(15)19-7-5-16-6-8-19/h3-4,13,16H,2,5-12H2,1H3 |
InChI Key |
RTKGLXKDLJWRDV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















